molecular formula C8H15NO4 B555869 D-ALPHA-AMINOSUBERIC ACID CAS No. 19641-63-5

D-ALPHA-AMINOSUBERIC ACID

Cat. No.: B555869
CAS No.: 19641-63-5
M. Wt: 189.21 g/mol
InChI Key: YOFPFYYTUIARDI-ZCFIWIBFSA-N
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Description

2-Aminosuberic acid is an important α-amino acid that has garnered significant attention due to its unique properties and applications in various fields. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is particularly notable for its role in the synthesis of cyclic peptides, which have applications in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminosuberic acid can be synthesized from aspartic acid through a series of chemical reactions. One common method involves the preparation of (S)-2-aminohept-6-enoate ester as a building block, followed by diversification through cross-metathesis reactions . The synthetic route typically includes steps such as HWE-type olefination, leading to the formation of unsaturated esters, and subsequent hydrogenation and hydrolysis to yield the desired product .

Industrial Production Methods: While specific industrial production methods for 2-aminosuberic acid are not extensively documented, the general approach involves large-scale synthesis using similar chemical routes as those employed in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Aminosuberic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.

    Reduction: The carboxyl group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols or aldehydes.

Biological Activity

D-alpha-aminosuberic acid (D-Asu) is a non-proteinogenic amino acid that has garnered attention for its unique structure and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant research findings.

Structural Characteristics

This compound is characterized by a five-carbon dicarboxylic acid side chain. Its structural formula can be represented as follows:

H2NC(COOH)2C3H5\text{H}_2N-\text{C}(\text{COOH})_2-\text{C}_3\text{H}_5

This unique structure differentiates it from common amino acids, providing specific properties that influence its biological activity.

1. Peptide Synthesis

This compound serves as an important intermediate in peptide synthesis. It can be used to create various peptide derivatives through protective group strategies such as Z-, Boc-, and Fmoc-protection. These derivatives have applications in drug development and biochemical research .

2. Neurotransmitter Modulation

Research indicates that D-Asu may act as a neuromodulator, influencing neuronal activity in the brain. This potential role suggests that it could affect neurotransmission and neuronal signaling pathways, although further studies are necessary to elucidate these mechanisms.

3. Inhibition of Microbial Activity

This compound has demonstrated antimicrobial properties, particularly in inhibiting aerobic microorganisms. Studies have shown it can inhibit microbial iron reduction in various Geobacter strains, indicating a potential application in microbial management and bioremediation .

Synthesis Methods

This compound can be synthesized through several methods:

  • Chemical Synthesis : Utilizing various reagents to construct the dicarboxylic structure.
  • Biological Synthesis : Employing enzymatic reactions to produce D-Asu from precursor compounds .

Case Study 1: Peptide Derivatives

A study focused on synthesizing peptide derivatives of this compound highlighted its versatility in forming tripeptides with specific protective groups. This research demonstrated the compound's utility in developing bioactive peptides that could serve therapeutic purposes .

Case Study 2: Neurotransmitter Activity

An investigation into the neuromodulatory effects of this compound showed promising results in modulating neurotransmitter release in neuronal cultures. The findings suggest potential applications in treating neurological disorders, although further clinical studies are needed to confirm efficacy.

Comparative Analysis of Amino Acids

To understand the unique properties of this compound, a comparison with other amino acids is presented below:

Amino AcidStructure FeaturesBiological Role
This compound Five-carbon dicarboxylic structureIntermediate in peptide synthesis; potential neuromodulator
L-Aspartic Acid Two carboxylic groups; one amino groupNeurotransmitter; involved in metabolism
L-Glutamic Acid Two carboxylic groups; one amino groupMajor neurotransmitter; metabolic functions
L-Lysine Four carbon atoms; one amino groupEssential amino acid; protein synthesis

Properties

IUPAC Name

(2R)-2-aminooctanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFPFYYTUIARDI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(C(=O)O)N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC[C@H](C(=O)O)N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173312
Record name 2-Aminosuberic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19641-63-5
Record name 2-Aminosuberic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019641635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminosuberic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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